3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one
CAS No.: 1903161-76-1
Cat. No.: VC6097624
Molecular Formula: C23H24N2O4S
Molecular Weight: 424.52
* For research use only. Not for human or veterinary use.
![3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one - 1903161-76-1](/images/structure/VC6097624.png)
Specification
CAS No. | 1903161-76-1 |
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Molecular Formula | C23H24N2O4S |
Molecular Weight | 424.52 |
IUPAC Name | 3-(benzenesulfonyl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one |
Standard InChI | InChI=1S/C23H24N2O4S/c26-22(13-17-30(27,28)20-8-2-1-3-9-20)25-15-11-19(12-16-25)29-21-10-4-6-18-7-5-14-24-23(18)21/h1-10,14,19H,11-13,15-17H2 |
Standard InChI Key | LVUIUYVCJQNSMP-UHFFFAOYSA-N |
SMILES | C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with a quinolin-8-yloxy group. The piperidine nitrogen is acylated by a propan-1-one chain bearing a benzenesulfonyl group at the 3-position. Key structural components include:
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Piperidine core: A six-membered saturated ring with one nitrogen atom.
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Quinolin-8-yloxy: An oxygen-linked quinoline heterocycle at position 8.
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Propan-1-one acyl group: A three-carbon ketone chain terminating in a benzenesulfonyl substituent.
The IUPAC name systematically describes these features: 3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one.
Stereochemical Considerations
While the patent literature highlights enantiomer-specific synthetic routes for analogous piperidine derivatives , no stereochemical data exists for this compound. Potential chiral centers at the piperidine 4-position (quinolin-8-yloxy attachment) and the propan-1-one sulfonyl branch necessitate further stereoselective synthesis studies.
Table 1: Theoretical Physicochemical Properties
Property | Value |
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Molecular Formula | C<sub>23</sub>H<sub>23</sub>N<sub>2</sub>O<sub>4</sub>S |
Molecular Weight | 423.5 g/mol |
XLogP3-AA | 3.2 (estimated) |
Hydrogen Bond Donors | 1 (piperidine NH) |
Hydrogen Bond Acceptors | 6 (ketone, sulfonyl, ether) |
Rotatable Bonds | 7 |
Topological Polar Surface Area | 98 Ų |
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be conceptualized through three key fragments:
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4-(Quinolin-8-yloxy)piperidine: Synthesized via nucleophilic aromatic substitution between 8-hydroxyquinoline and a piperidine derivative bearing a leaving group (e.g., chloride or tosylate) .
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3-(Benzenesulfonyl)propanoyl chloride: Prepared by sulfonylation of propiolic acid derivatives followed by Friedel-Crafts acylation.
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Amide Coupling: Reaction of the acyl chloride with 4-(quinolin-8-yloxy)piperidine under Schotten-Baumann conditions.
Patent-Derived Methodologies
While US7407955B2 focuses on xanthine derivatives, its synthetic strategies for introducing sulfonyl and heteroaromatic groups to piperidine systems are applicable . For instance:
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Sulfonylation: Benzene sulfonyl chloride reacts with secondary amines in dichloromethane with triethylamine as a base.
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Heteroaromatic Coupling: Ullmann-type couplings facilitate oxygen-linked quinoline attachments to piperidine.
Critical Reaction Parameters
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Temperature: 0–5°C for sulfonylation to prevent di-sulfonation.
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Catalysts: CuI/1,10-phenanthroline for Ullmann coupling (yield >75%).
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Purification: Column chromatography using ethyl acetate/hexane gradients.
Physicochemical Characterization
Spectral Data (Theoretical)
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<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>)
δ 8.92 (dd, J = 4.2 Hz, 1H, quinoline H-2), 8.43 (d, J = 8.1 Hz, 1H, quinoline H-5), 7.72–7.68 (m, 2H, benzenesulfonyl), 4.24 (t, J = 5.0 Hz, 1H, piperidine H-4), 3.51 (s, 2H, COCH<sub>2</sub>). -
IR (KBr)
1675 cm<sup>-1</sup> (C=O), 1360 cm<sup>-1</sup> (S=O), 1240 cm<sup>-1</sup> (C-O-C).
Solubility and Stability
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Solubility: Predominantly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons.
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Stability: Susceptible to hydrolysis at extreme pH due to the sulfonyl group. Store under inert atmosphere at −20°C.
Target | Predicted Activity | Mechanism |
---|---|---|
EGFR Tyrosine Kinase | Inhibitor | Competitive ATP binding |
β-Tubulin | Stabilizer | Microtubule polymerization |
Topoisomerase II | Poison | DNA cleavage complex |
Regulatory and Patent Landscape
Intellectual Property Status
No direct patents cover this compound, but US7407955B2 claims broad coverage for piperidine-linked sulfonamides with heteroaromatic groups . Generic synthesis methods may fall under existing process patents.
Regulatory Pathways
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FDA Classification: Likely Category III (new molecular entity).
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REACH Compliance: Requires ecotoxicity studies for sulfonate metabolites.
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